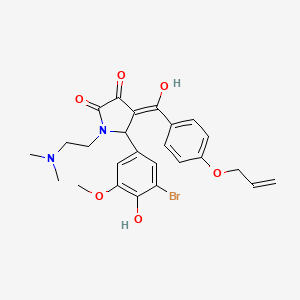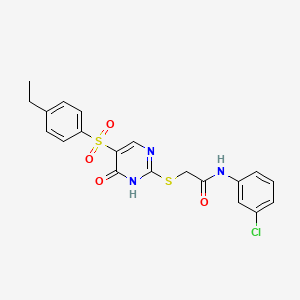
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(thiophen-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(thiophen-3-yl)benzamide is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the thiazole, piperidine, and benzamide groups. These functional groups are commonly found in compounds with significant medicinal properties, including anticancer activity as suggested by the synthesis and evaluation of related compounds in the provided papers .
Synthesis Analysis
The synthesis of related benzamide derivatives has been reported using microwave-assisted methods, which are known for their efficiency and reduced reaction times. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under solvent-free conditions using microwave irradiation . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied, involving the coupling of the appropriate pharmacophore to the benzamide group.
Molecular Structure Analysis
The molecular structure of closely related benzamide derivatives has been characterized using various techniques such as IR, NMR, and mass spectrometry . These compounds often exhibit conformational disorder in their molecular structures, as seen in the case of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, which have been structurally characterized and shown to have different modes of supramolecular aggregation . The presence of substituents on the benzamide ring can influence the molecular conformation and the overall three-dimensional structure of the compound.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the substituents present on the benzamide ring and the other functional groups attached to the molecule. For example, the synthesis of a carbon-14 labelled benzamide derivative involved the introduction of the radioisotope through an aryllithium reaction with carbon dioxide . This indicates that the compound may also undergo similar reactions, allowing for the introduction of isotopic labels or other modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are crucial for their potential as drug candidates. The compounds synthesized in the studies provided were evaluated for their in vitro anticancer activity against various human cancer cell lines, and some showed promising activity with GI50 values comparable to standard drugs . Additionally, a molecular docking study was performed to predict the probable mechanism of action, and ADMET properties were predicted to assess the drug-like behavior of the synthesized compounds . These analyses are essential for understanding the pharmacokinetics and pharmacodynamics of the compounds.
properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c24-19(17-5-3-16(4-6-17)18-7-10-25-14-18)22-12-15-2-1-9-23(13-15)20-21-8-11-26-20/h3-8,10-11,14-15H,1-2,9,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJWBDPDBTXGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-isopropylphenyl)-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3020202.png)

![8-allyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B3020208.png)

![N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3020211.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B3020213.png)
![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B3020215.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3020217.png)
![3-(Benzenesulfonyl)-4-methyl-6-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one](/img/structure/B3020219.png)
![4-{2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B3020220.png)
![Ethyl 4-[4-[(4-ethoxyphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3020221.png)
